2-(4-methylpiperazin-1-yl)-5-nitro-N-phenylpyrimidine-4,6-diamine
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Overview
Description
2-(4-METHYLPIPERAZIN-1-YL)-5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring, a nitro group, and a phenyl group attached to a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHYLPIPERAZIN-1-YL)-5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the pyrimidine core using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Phenyl Group: The phenyl group can be attached through a Suzuki coupling reaction between a bromopyrimidine intermediate and a phenylboronic acid in the presence of a palladium catalyst.
Incorporation of the Piperazine Ring: The final step involves the nucleophilic substitution of a suitable leaving group (e.g., a halogen) on the pyrimidine core with 4-methylpiperazine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-METHYLPIPERAZIN-1-YL)-5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The phenyl group can be further functionalized through coupling reactions such as Suzuki or Heck coupling.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, bases such as sodium hydride or potassium carbonate.
Coupling Reactions: Palladium catalysts, boronic acids, or halides.
Major Products Formed
Reduction of Nitro Group: Formation of 2-(4-METHYLPIPERAZIN-1-YL)-5-AMINO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE.
Substitution Reactions: Formation of various substituted piperazine derivatives.
Coupling Reactions: Formation of biaryl or aryl-heteroaryl derivatives.
Scientific Research Applications
2-(4-METHYLPIPERAZIN-1-YL)-5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE has a wide range of applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: It is used as a tool compound to study the biological pathways and molecular targets involved in various physiological processes.
Mechanism of Action
The mechanism of action of 2-(4-METHYLPIPERAZIN-1-YL)-5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways that regulate cell growth and survival . Additionally, it can modulate the activity of neurotransmitter receptors, affecting neuronal signaling and function .
Comparison with Similar Compounds
Similar Compounds
4-(4-METHYLPIPERAZIN-1-YL)-N-(5-(2-THIENYLACETYL)-1,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-3-YL)BENZAMIDE: This compound shares the piperazine moiety and exhibits similar biological activities.
N-{2-METHOXY-4-[4-(4-METHYLPIPERAZIN-1-YL)PIPERIDIN-1-YL]PHENYL}-N’-(2-(PROPANE-2-SULFONYL)PHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE: Another compound with a piperazine ring, known for its potent inhibitory activity against specific kinases.
Uniqueness
2-(4-METHYLPIPERAZIN-1-YL)-5-NITRO-N4-PHENYLPYRIMIDINE-4,6-DIAMINE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C15H19N7O2 |
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Molecular Weight |
329.36 g/mol |
IUPAC Name |
2-(4-methylpiperazin-1-yl)-5-nitro-4-N-phenylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C15H19N7O2/c1-20-7-9-21(10-8-20)15-18-13(16)12(22(23)24)14(19-15)17-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H3,16,17,18,19) |
InChI Key |
ASWMWKJHOVHVKZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=C(C(=N2)NC3=CC=CC=C3)[N+](=O)[O-])N |
Origin of Product |
United States |
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